zVAD-fmk is a cell-permeable, irreversible, tripeptide inhibitor that targets a group of cysteine proteases known as caspases []. These enzymes play a crucial role in programmed cell death, also known as apoptosis []. As a broad-spectrum caspase inhibitor, zVAD-fmk is frequently employed in scientific research to investigate and manipulate apoptosis pathways [, ].
While the abstracts do not present detailed molecular structure data for zVAD-fmk, they imply its structure based on its classification as a tripeptide inhibitor with a fluoromethylketone (fmk) group []. This group is likely incorporated to irreversibly bind and inhibit the active site of target caspases.
zVAD-fmk acts by irreversibly inhibiting caspases, effectively blocking their activity []. This inhibition occurs through the binding of the fmk group to the catalytic cysteine residue in the active site of caspases []. By preventing caspase activation, zVAD-fmk disrupts the apoptotic cascade, which ultimately prevents cell death [, ].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2